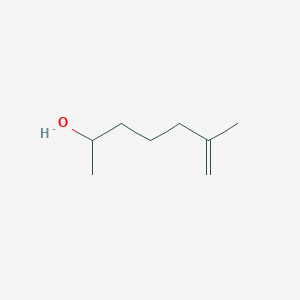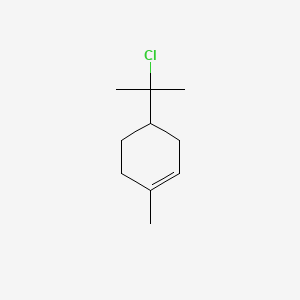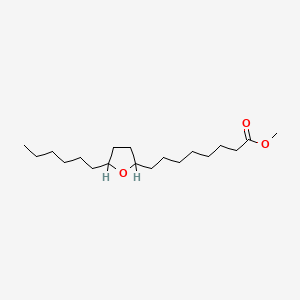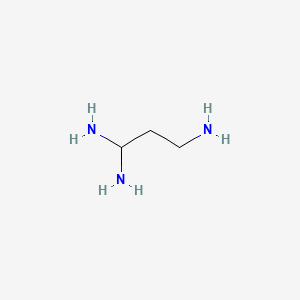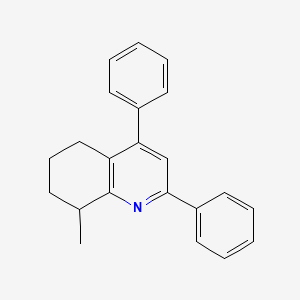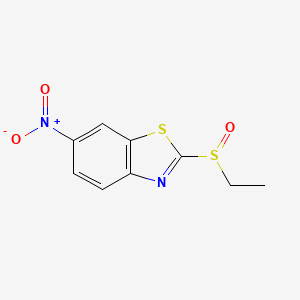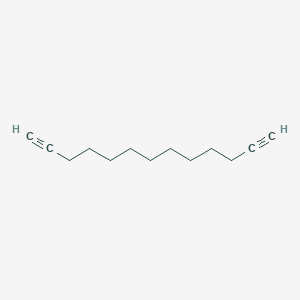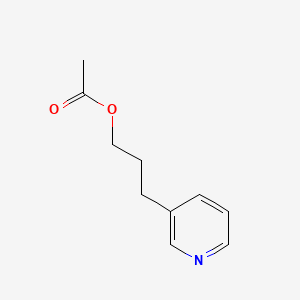![molecular formula C13H15NO6 B14676749 Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate CAS No. 37447-35-1](/img/structure/B14676749.png)
Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate is an organic compound that features a benzyloxycarbonyl-protected amino group attached to a propanedioate (malonate) structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate.
Formation of the Malonate Ester: The protected amine is then reacted with dimethyl malonate in the presence of a base like sodium ethoxide. This results in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate can undergo various chemical reactions, including:
Hydrogenolysis: The benzyloxycarbonyl group can be removed via hydrogenolysis using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Nucleophilic Substitution: The ester groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the ester groups.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Hydrogenolysis: Pd/C, H₂ gas
Nucleophilic Substitution: Various nucleophiles (amines, alcohols), appropriate solvents (e.g., ethanol)
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions
Major Products Formed
Hydrogenolysis: Removal of the Cbz group, yielding the free amine.
Nucleophilic Substitution: Formation of substituted malonates.
Hydrolysis: Formation of the corresponding carboxylic acids.
Scientific Research Applications
Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of peptide derivatives and as a building block in the synthesis of biologically active molecules.
Medicine: Potential use in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate depends on its specific application. In general, the compound acts as a protected amino acid derivative, where the benzyloxycarbonyl group prevents unwanted reactions at the amino site during synthetic transformations. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester without the amino group.
Benzyl carbamate: Contains the benzyloxycarbonyl-protected amine but lacks the malonate structure.
Diethyl {[(benzyloxy)carbonyl]amino}propanedioate: Similar structure but with ethyl esters instead of methyl esters.
Uniqueness
Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate is unique due to its combination of a protected amino group and a malonate ester, making it a versatile intermediate in organic synthesis. Its dual functionality allows for selective reactions at either the ester or the amino group, providing flexibility in synthetic strategies.
Properties
CAS No. |
37447-35-1 |
|---|---|
Molecular Formula |
C13H15NO6 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
dimethyl 2-(phenylmethoxycarbonylamino)propanedioate |
InChI |
InChI=1S/C13H15NO6/c1-18-11(15)10(12(16)19-2)14-13(17)20-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,14,17) |
InChI Key |
OXYGSELSDZGDRC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Methoxybenzene-1-sulfonyl)carbamoyl]-3-methylbut-2-enamide](/img/structure/B14676667.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676671.png)

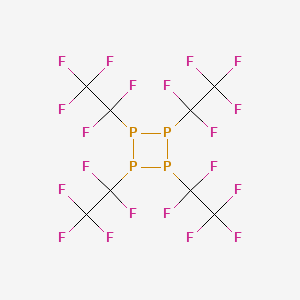
![2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide](/img/structure/B14676696.png)
